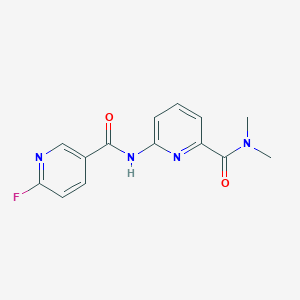![molecular formula C24H29N3OS B2868772 1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine CAS No. 439097-07-1](/img/structure/B2868772.png)
1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine is a compound that has been widely studied for its potential use in scientific research. This compound is also known as TBPT and has been shown to have a number of interesting properties that make it useful for a variety of different applications. In
Applications De Recherche Scientifique
Antimicrobial and Antitumor Activities
Compounds with structures similar to "1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine" have been explored for their antimicrobial and antitumor activities. For instance, thiazolidinone derivatives, including those with phenylpiperazine moieties, have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. These compounds showed notable inhibitory concentrations against pathogens, indicating their potential as antimicrobial agents (Patel, Kumari, & Patel, 2012). Additionally, specific derivatives have been investigated for their antitumor activities, with certain compounds demonstrating efficacy against human breast cancer cell lines, highlighting their potential in cancer therapy (Shpakovsky et al., 2012).
Enzyme Inhibition for Therapeutic Effects
The structural analogs of the mentioned compound have been studied for their ability to inhibit specific enzymes, leading to therapeutic effects. For example, derivatives have been identified as dual inhibitors of 5-lipoxygenase and cyclooxygenase, showing effectiveness in anti-inflammatory models. These findings suggest that such compounds could be developed into anti-inflammatory drugs with dual mechanisms of action (Unangst et al., 1994).
Structural and Chemical Reactivity Studies
Research has also focused on understanding the structural characteristics and chemical reactivity of compounds with similar frameworks. Studies on the stabilization of diesel fuel using combinations of additives, including derivatives of tert-butylphenol, have shown the effectiveness of these compounds in improving fuel stability. This research contributes to the development of ecologically clean diesel fuels with enhanced performance (Koshelev et al., 1996).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as diafenthiuron , are known to target mitochondrial function in pests
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to diafenthiuron , it may interact with its targets by impairing mitochondrial function . This could potentially lead to energy depletion in the target cells, resulting in their death. More research is needed to confirm this hypothesis.
Pharmacokinetics
Compounds with similar structures, such as diafenthiuron , are known to have poor water solubility , which could potentially impact their bioavailability
Action Environment
Compounds with similar structures, such as diafenthiuron , are known to have strong sorption capacity and the ability to accumulate persistently in aquatic and soil systems This suggests that environmental factors such as soil composition and water availability could potentially influence the action and efficacy of this compound
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3OS/c1-24(2,3)19-9-11-21(12-10-19)28-23-25-17-22(29-23)18-26-13-15-27(16-14-26)20-7-5-4-6-8-20/h4-12,17H,13-16,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFAJKMKYNDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(S2)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

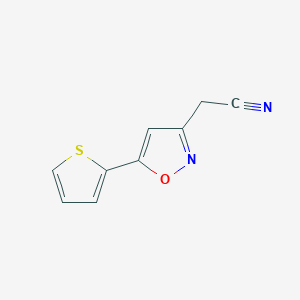
![[3-(Trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2868690.png)
![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2868692.png)
![5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2868693.png)
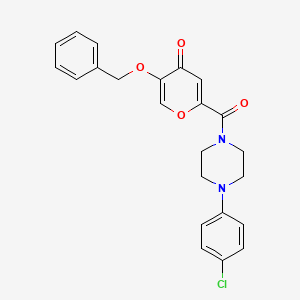
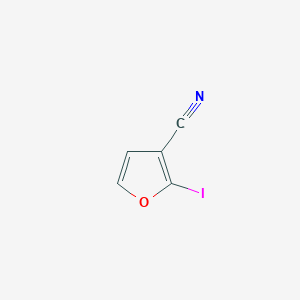
![3-[(dimethylamino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2868699.png)
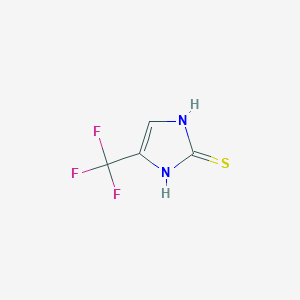
![1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2868701.png)
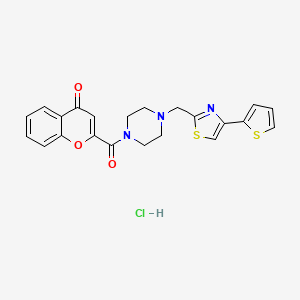

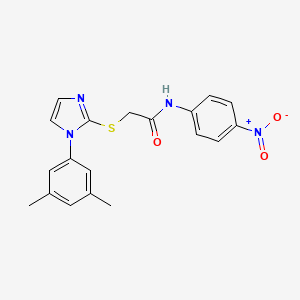
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2868709.png)
